molecular formula C13H18O4 B13637409 Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate

Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate

Cat. No.: B13637409
M. Wt: 238.28 g/mol
InChI Key: TUMDQIVLAQDJBH-UHFFFAOYSA-N
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Description

Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often associated with pleasant fragrances and flavors. This particular compound features a cyclopentenone ring, a hydroxy group, and a heptenoate chain, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions typically include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of solid acid catalysts can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate: An isomer with a different configuration around the double bond.

    Ethyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate: An ester with an ethyl group instead of a methyl group.

    Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hex-5-enoate: A compound with a shorter carbon chain.

Uniqueness

Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMDQIVLAQDJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1=CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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